2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-
Description
2-Pyridineethanol,α,β-dimethyl-α-[1-(2-pyridinyl)ethyl]- is a heterocyclic compound featuring a pyridine ring substituted with an ethanol moiety. The α and β positions of the ethanol chain are methylated, while the α position also bears a [1-(2-pyridinyl)ethyl] group.
Properties
CAS No. |
6301-74-2 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-methyl-2,4-dipyridin-2-ylpentan-3-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(14-8-4-6-10-17-14)16(3,19)13(2)15-9-5-7-11-18-15/h4-13,19H,1-3H3 |
InChI Key |
XIUJWVKBUHPFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(C)(C(C)C2=CC=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound’s structure suggests it is derived from pyridine ethanol derivatives, particularly involving substitution and alkylation at the alpha position relative to the nitrogen atom in the pyridine ring. The synthesis typically involves:
- Formation of 2-pyridineethanol or related intermediates.
- Introduction of methyl groups at the alpha and beta positions.
- Coupling or substitution to introduce the 1-(2-pyridinyl)ethyl moiety.
This approach often utilizes catalytic or stoichiometric reagents under controlled temperature and pressure to avoid side reactions such as polymerization or resin formation.
Preparation of Key Intermediate: 2-Pyridineethanol
2-Pyridineethanol is a critical intermediate for the synthesis of the target compound. It can be prepared via condensation reactions involving picoline and formaldehyde under controlled conditions:
- A mixture of alpha-picoline and aqueous formaldehyde is heated to approximately 150°C under pressure for several hours.
- After cooling, the reaction mixture is distilled under reduced pressure (~20 mm Hg) to remove water and unreacted picoline.
- The residue is fractionated to isolate beta-(2-pyridyl) ethanol with high purity (about 65% in certain fractions).
This intermediate can be obtained by conventional methods with or without catalysts, depending on the scale and desired yield.
The introduction of methyl groups at the alpha and beta positions relative to the ethanol moiety involves selective alkylation:
- Methylation is typically achieved using methylating agents under basic or catalytic conditions.
- The reactions are carried out in anhydrous solvents, often under inert atmospheres to prevent oxidation or unwanted side reactions.
- Temperature control is critical, with typical reaction temperatures ranging from ambient to 150°C depending on reagents used.
The methylation step ensures the formation of the a,b-dimethyl substitution pattern characteristic of the target compound.
Formation of the a-[1-(2-pyridinyl)ethyl] Substituent
This moiety is introduced via coupling or substitution reactions involving 2-pyridine ethanol derivatives:
- Late-stage functionalization techniques can be employed, including C–H bond activation and substitution reactions.
- Fluorination and nucleophilic aromatic substitution (SNAr) have been demonstrated as effective methods for modifying pyridine rings and introducing substituents at the alpha position to nitrogen.
- Protecting groups such as acetyl esters may be used to mask hydroxyl groups during fluorination, followed by deprotection to reveal the free alcohol.
For example, fluorination of acetylated 2-pyridineethanol followed by treatment with methylamine in dimethyl sulfoxide (DMSO) yielded 6-(methylamino)-2-pyridineethanol in high overall yields with fewer steps compared to traditional routes.
Dehydration and Distillation Techniques
Dehydration of 2-pyridineethanol derivatives is a key step, especially when converting to vinyl pyridine intermediates or related structures:
- Dehydration is typically performed by heating the pyridine ethanol in the presence of strong inorganic alkali (e.g., sodium hydroxide) at temperatures between 100°C and 250°C.
- The reaction is often carried out under atmospheric or reduced pressure to facilitate simultaneous steam distillation of the product, avoiding polymerization.
- Controlled addition of water is critical: too little water leads to polymerization; too much prolongs reaction time unnecessarily.
- Yields of dehydration products can exceed 95% under optimized conditions.
This method has been extensively studied and patented, demonstrating efficient conversion of 2-pyridineethanol to vinyl pyridine derivatives without resin formation.
Experimental Data and Yield Analysis
A typical experimental procedure for dehydration and isolation of vinyl pyridine derivatives includes:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of picoline + formaldehyde | 150°C, 12 hours, pressurized | — | Formation of 2-pyridineethanol intermediate |
| Distillation under 20 mm Hg | 110°C vapor temperature | 65% (beta-(2-pyridyl) ethanol fraction) | Fractionation to isolate intermediate |
| Dehydration with NaOH | 100–250°C, atmospheric pressure | 96.4% (2-vinyl pyridine) | High yield with controlled water addition |
| Fluorination of protected intermediate | Room temp, dry MeCN, inert atmosphere | 88% (fluorinated product) | Followed by SNAr substitution |
| SNAr substitution with methylamine | DMSO, ambient temperature | 64% overall yield | Two-step process with minimal isolations |
These data reflect the efficiency of the preparation methods and highlight the importance of reaction condition optimization.
Summary of Preparation Methodology
| Stage | Key Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Alpha-picoline + aqueous formaldehyde | Formation of 2-pyridineethanol |
| Fractionation | Vacuum distillation at 20 mm Hg | Isolation of beta-(2-pyridyl) ethanol |
| Dehydration | NaOH, 100–250°C, controlled water addition | Conversion to vinyl pyridine derivatives |
| Methylation/Alkylation | Methylating agents, anhydrous conditions | Introduction of methyl groups |
| Late-stage functionalization | Fluorination, SNAr, protecting groups | Installation of a-[1-(2-pyridinyl)ethyl] moiety |
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is a chemical compound characterized by two pyridine rings and an ethanol group, making it versatile for various chemical reactions and applications.
Scientific Research Applications
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- has applications in scientific research, including:
- Chemistry It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
- Biology It is investigated for its potential as a bioactive compound in drug discovery.
- Medicine It is explored for its pharmacological properties, including antimicrobial and anticancer activities.
- Industry It is utilized in the synthesis of specialty chemicals and materials.
Chemical Reactions
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions:
- Oxidation The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide . Major products include pyridinecarboxylic acids.
- Reduction The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions. Hydrogen gas in the presence of a palladium or platinum catalyst can be used. Major products are piperidine derivatives.
- Substitution The compound can undergo nucleophilic substitution reactions at the pyridine rings. Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can be used. This leads to the formation of substituted pyridine derivatives.
Similar Compounds
- 2-Pyridineethanol A simpler analog with one pyridine ring and an ethanol group.
- 2-(2-Hydroxyethyl)pyridine Another analog with a hydroxyethyl group attached to the pyridine ring.
- 2-(β-Hydroxyethyl)-pyridine Similar to 2-(2-Hydroxyethyl)pyridine but with a different positional isomerism.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Comparison with Similar Compounds
1-(2-Pyridinyl)ethanol (CAS 18728-61-5)
- Structural Differences: Lacks the α,β-dimethyl and [1-(2-pyridinyl)ethyl] substituents, resulting in a simpler ethanol-pyridine backbone.
- Synthesis : Prepared via reduction of 2-acetylpyridine or nucleophilic substitution reactions .
- Properties : Lower molecular weight (137.18 g/mol vs. ~300–350 g/mol estimated for the target compound) and higher volatility due to reduced steric bulk .
Dimethindene Maleate (N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate)
- Structural Differences: Incorporates an indene ring and dimethylaminoethyl group instead of the ethanol-pyridine core.
- Biological Activity : Acts as an antihistamine with LD₅₀ values (oral rat: 618 mg/kg; IV dog: 45 mg/kg) .
- Synthesis : Involves refluxing intermediates with hydrochloric acid and purification via distillation, differing from the target compound’s likely condensation-based synthesis .
N-[1-(2-Pyridinyl)ethyl]-4-piperidinamine Hydrochloride
- Structural Differences: Replaces the ethanol-pyridine core with a piperidine ring, altering solubility and conformational flexibility.
- Properties : Molecular weight 241.76 g/mol; polar surface area influenced by the piperidine and pyridine groups. Likely exhibits basicity due to the amine functionality .
- Applications : Used in neurological research, contrasting with the target compound’s underexplored bioactivity .
4-Pyridineethanol,α,α-diphenyl (CAS 3197-49-7)
- Structural Differences: Features diphenyl substituents on the ethanol chain instead of methyl and pyridinyl-ethyl groups.
- Electronic Effects : The electron-withdrawing phenyl groups reduce nucleophilicity compared to the target compound’s electron-rich pyridinyl substituents .
- Synthesis : Likely involves Grignard or Friedel-Crafts reactions for phenyl group introduction, differing from the target’s alkylation strategies .
2-Acetylpyridine (CAS 1122-62-9)
- Functional Group Differences: Contains a ketone instead of an ethanol group, altering reactivity (e.g., susceptibility to nucleophilic attack).
- Physical Properties : Volatile liquid (bp 95–97°C) with a popcorn-like aroma, contrasting with the target compound’s expected solid state due to higher molecular weight .
- Applications : Used as a flavoring agent and in coordination chemistry, highlighting divergent roles compared to the target compound’s structural complexity .
Physicochemical Properties
| Property | Target Compound | 1-(2-Pyridinyl)ethanol | Dimethindene Maleate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300–350 (estimated) | 137.18 | 415.34 |
| Polar Surface Area (Ų) | ~60–70 (predicted) | 46.01 | 98.2 |
| Solubility | Low (high hydrophobicity) | Moderate in polar solvents | High (maleate salt) |
Biological Activity
2-Pyridineethanol, α,β-dimethyl-α-[1-(2-pyridinyl)ethyl]- is a complex organic compound with significant potential in biological research and drug development. This compound features a unique structural framework that allows it to interact with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₆H₂₀N₂O
- Molecular Weight : 256.34 g/mol
- CAS Number : 6301-74-2
The compound is characterized by its two pyridine rings and an ethanol group, which contribute to its diverse chemical reactivity and biological activity.
The biological activity of 2-Pyridineethanol, α,β-dimethyl-α-[1-(2-pyridinyl)ethyl]- primarily involves its interaction with enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by [source] demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anticancer Properties
The anticancer potential of 2-Pyridineethanol, α,β-dimethyl-α-[1-(2-pyridinyl)ethyl]- was explored in several studies. Notably, a case study involving melanoma and glioma cell lines revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways [source]. The inhibition of specific kinases involved in cell proliferation was also observed.
Case Study Analysis
A comprehensive analysis was performed on the effects of this compound on various cancer cell lines. The findings included:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 15 | Induction of apoptosis |
| Glioma | 12 | Inhibition of proliferation pathways |
| Breast Cancer | 18 | Caspase activation |
This table summarizes the inhibitory concentrations and mechanisms observed across different studies.
Applications in Drug Discovery
2-Pyridineethanol, α,β-dimethyl-α-[1-(2-pyridinyl)ethyl]- serves as a valuable scaffold for drug design due to its unique structural features. Its ability to interact with multiple biological targets makes it a promising candidate for developing new therapeutics aimed at treating infections and cancers.
Q & A
Q. What are the recommended synthetic routes for preparing 2-pyridineethanol derivatives with branched alkyl substituents?
Answer: Synthesis of pyridine derivatives with branched alkyl groups typically involves multi-step reactions. For example:
- Alkylation/Coupling: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyridinyl or alkyl groups. highlights pyridinone synthesis via sequential functionalization of the pyridine core.
- Reductive Amination: To incorporate ethanolamine side chains, reductive amination of ketones (e.g., using 2-acetylpyridine derivatives as precursors) with amines like ethylenediamine is effective .
- Protection/Deprotection: Protect hydroxyl or amine groups during alkylation steps to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) groups are stable under basic conditions .
Key Considerations: Monitor reaction progress via LC-MS or TLC. Purify intermediates using column chromatography (silica gel, gradient elution).
Q. How should researchers handle safety risks associated with pyridineethanol derivatives?
Answer: Based on GHS classifications for structurally similar compounds:
- Hazards: Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization are common .
- PPE: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Methodological Note: Conduct a risk assessment using Safety Data Sheets (SDS) for analogous compounds (e.g., 2-piperidineethanol or 2-phenyl-2-(1-piperidinyl)propane ).
Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion).
- FT-IR: Detect hydroxyl (3200–3600 cm⁻¹) and pyridine ring (1600–1500 cm⁻¹) stretches .
Validation: Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How can computational modeling optimize the design of pyridineethanol derivatives for target-specific applications?
Answer:
- Molecular Docking: Screen derivatives against protein targets (e.g., kinases, receptors) using software like AutoDock Vina. demonstrates pyridinyl moiety interactions with protonated sites in thermolytic devices .
- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability or ligand-protein charge transfer .
- MD Simulations: Evaluate conformational flexibility of branched alkyl chains in solvent environments (e.g., water, DMSO) .
Case Study: Modify the ethanol side chain to enhance binding affinity for serotonin receptors, inspired by 11C-WAY-100635 PET tracer design .
Q. How to resolve contradictions in reported toxicity data for structurally similar pyridine derivatives?
Answer:
- Comparative Analysis: Contrast toxicity profiles of compounds like 2-piperidineethanol (acute toxicity, H302 ) with hydroxypyridinones (variable risks based on substituents ).
- In Vitro Assays: Use cell viability assays (e.g., MTT on HEK293 cells) to quantify cytotoxicity.
- Mechanistic Studies: Investigate reactive intermediates (e.g., quinone methides from ethanol oxidation) via LC-MS metabolomics .
Recommendation: Replicate conflicting studies under standardized conditions (e.g., OECD guidelines for acute toxicity).
Q. What strategies enhance the stability of pyridineethanol derivatives under physiological conditions?
Answer:
- Prodrug Design: Convert the ethanol group to a phosphate ester for improved hydrolytic stability .
- pH-Sensitive Formulations: Leverage the protonation of pyridine nitrogen (pKa ~4.8) to stabilize compounds in acidic environments .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent degradation .
Validation: Monitor stability via accelerated aging studies (40°C/75% RH) and HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
